molecular formula C12H14ClNO2S B14765207 (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone

Cat. No.: B14765207
M. Wt: 271.76 g/mol
InChI Key: ZEPDRVQMAVHBOX-UHFFFAOYSA-N
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Description

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C11H14ClNO2S This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a thiomorpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 2-chloro-5-methoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-chloro-5-methoxybenzoic acid.

    Reduction: Formation of (2-chloro-5-methoxyphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-5-methoxyphenyl)methanol: Similar structure but lacks the thiomorpholino group.

    (2-Chloro-5-methoxyphenyl)acetic acid: Similar structure but contains an acetic acid moiety instead of the methanone group.

    (2-Chloro-5-methoxyphenyl)amine: Similar structure but contains an amine group instead of the methanone group.

Uniqueness

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone is unique due to the presence of both the chloro-substituted methoxyphenyl group and the thiomorpholino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14ClNO2S

Molecular Weight

271.76 g/mol

IUPAC Name

(2-chloro-5-methoxyphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H14ClNO2S/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

ZEPDRVQMAVHBOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)N2CCSCC2

Origin of Product

United States

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